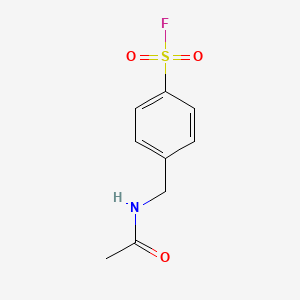

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride

Descripción general

Descripción

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10FNO3S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity. This compound is used in various chemical and biological applications due to its unique properties.

Mecanismo De Acción

Target of Action

The primary targets of 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride are likely to be proteins or enzymes that interact with benzene derivatives . Benzene derivatives are known to undergo electrophilic substitution reactions, and the substituents on a benzene ring can influence reactivity in a profound manner .

Mode of Action

The compound’s interaction with its targets involves electrophilic substitution reactions . The electron donating or withdrawing influence of the substituents, as measured by molecular dipole moments, can activate or deactivate the benzene ring toward electrophilic attack .

Biochemical Pathways

The affected pathways are likely related to the biochemical reactions involving benzene derivatives . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with. Given the compound’s potential to undergo electrophilic substitution reactions, it could potentially modify the structure and function of target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor the electrophilic substitution reactions that the compound can undergo .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis from sulfonates or sulfonic acids. This method involves mild reaction conditions and readily available reagents . The process typically includes the use of sulfonyl chlorides and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the sulfonyl fluoride group.

Oxidation and reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Coupling reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols can be used under basic conditions.

Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed.

Coupling reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly for forming sulfonamide bonds. It undergoes nucleophilic substitution reactions, which can be facilitated by amines or alcohols under basic conditions. Additionally, it is utilized in coupling reactions such as the Suzuki–Miyaura reaction, allowing for the formation of complex organic molecules .

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines or Alcohols | Basic conditions |

| Oxidation/Reduction | Hydrogen peroxide or sodium borohydride | Specific conditions |

| Suzuki–Miyaura Coupling | Palladium catalysts and organoboron reagents | Varies (often water or DMF) |

Biochemical Applications

In biological research, 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride is employed as an irreversible inhibitor of serine proteases. This property is critical for studying enzyme mechanisms and developing therapeutic agents for diseases involving protease activity .

Case Study: Enzyme Inhibition

- Objective : To investigate the inhibition of serine proteases.

- Method : The compound was tested against various proteases to determine its inhibitory effects.

- Results : Significant inhibition was observed, demonstrating its potential as a tool for biochemical research.

Industrial Applications

The compound is also relevant in industrial settings, particularly in the production of pharmaceuticals and agrochemicals. Its ability to modify proteins and other biomolecules makes it valuable for developing new drugs and agricultural products .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzene-1-sulfonyl fluoride: This compound has a similar structure but with a trifluoromethyl group instead of an acetamidomethyl group.

4-(Nitro)benzene-1-sulfonyl fluoride: This compound contains a nitro group, which affects its reactivity and applications.

Uniqueness

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride is unique due to its acetamidomethyl group, which provides specific reactivity and stability. This makes it particularly useful in applications where selective modification of proteins or other molecules is required .

Actividad Biológica

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride (ABSF) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its significant biological activity, particularly as an inhibitor of serine proteases. This article explores the compound's mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C₉H₁₀FNO₃S

- CAS Number : 33719-21-0

- Molecular Weight : Approximately 215.25 g/mol

The structure of ABSF includes an acetamidomethyl group attached to a benzene ring, which also features a sulfonyl fluoride functional group. This unique combination contributes to its reactivity and biological interactions.

ABSF acts primarily as a serine protease inhibitor . The mechanism involves the formation of a covalent bond between the fluorine atom in the sulfonyl fluoride group and the active site serine residue of the enzyme. This interaction effectively blocks the enzyme's catalytic activity, preventing it from cleaving peptide bonds in its substrates .

Key Mechanistic Insights:

- Covalent Bond Formation : The fluorine atom reacts with the serine residue, leading to irreversible inhibition of the enzyme.

- Selectivity : ABSF can selectively react with specific amino acids, notably tyrosine and serine, which is critical for its application in biochemical studies.

Biological Activity

ABSF's inhibition of serine proteases has implications across various biological pathways:

- NADPH Oxidase Inhibition : Studies have shown that related compounds can prevent the activation of NADPH oxidase in macrophages, indicating potential applications in inflammatory responses .

- Enzyme Profiling : ABSF has been used in activity-based protein profiling to assess the roles of serine hydrolases in various biological contexts .

- Drug Development : Its ability to selectively inhibit enzymes makes ABSF a valuable tool in drug discovery and development, particularly for targeting specific pathways involved in diseases.

Applications

ABSF has found utility in several areas:

- Biochemical Research : Used extensively to study enzyme function and regulation.

- Drug Design : Its structure can be modified to develop new inhibitors targeting specific proteases involved in disease processes.

- Therapeutic Potential : The compound's inhibitory effects on serine proteases suggest potential therapeutic applications in conditions where these enzymes play a role, such as cancer and inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted various aspects of ABSF's biological activity:

Propiedades

IUPAC Name |

4-(acetamidomethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPNRPBTSKUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187403 | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33719-21-0 | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033719210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.